molecular formula C8H16ClNO2 B6253503 tert-butyl azetidine-2-carboxylate hydrochloride CAS No. 2322236-37-1

tert-butyl azetidine-2-carboxylate hydrochloride

Cat. No. B6253503
CAS RN: 2322236-37-1
M. Wt: 193.7
InChI Key:
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Description

Tert-butyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is used as a building block in the synthesis of various other compounds .


Synthesis Analysis

This compound can be used as a precursor in the synthesis of thia and oxa-azaspiro . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H . This indicates the presence of a tert-butyl group, an azetidine ring, a carboxylate group, and a hydrochloride group in the molecule.


Chemical Reactions Analysis

The L-proline analogue, L-azetidine-2-carboxylate (L-AZC), can be quickly involved in proteins and cause protein misfolding, disrupting the normal function of the protein .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It is stored under an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of this compound could involve its use in the synthesis of aminoglycoside antibiotics . It could also be used to generate a series of small-ring spirocycles .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl azetidine-2-carboxylate hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "tert-butyl glycinate", "ethyl chloroformate", "sodium azide", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: tert-butyl glycinate is reacted with ethyl chloroformate in the presence of a base to form tert-butyl N-(ethoxycarbonyl)glycinate.", "Step 2: tert-butyl N-(ethoxycarbonyl)glycinate is then reacted with sodium azide in the presence of a solvent such as diethyl ether to form tert-butyl azetidine-2-carboxylate.", "Step 3: The tert-butyl azetidine-2-carboxylate is then converted to its hydrochloride salt by treatment with hydrochloric acid.", "Step 4: The crude product is purified by recrystallization from a suitable solvent such as diethyl ether and dried over magnesium sulfate." ] }

CAS RN

2322236-37-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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